

Spectroscopic and Analytical Profile of Chlorpheniramine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorpheniramine N-oxide*

Cat. No.: *B600797*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Chlorpheniramine N-oxide**, a primary metabolite of the first-generation antihistamine, Chlorpheniramine. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for its synthesis and analysis are also presented to support research and development activities.

Chemical Identity

Chlorpheniramine N-oxide is formed through the N-oxygenation of the aliphatic tertiary amine of Chlorpheniramine, a metabolic process primarily mediated by flavin-containing monooxygenase (FMO) enzymes.^{[1][2]} This biotransformation is significant as it can alter the pharmacological and toxicological profile of the parent compound.

Property	Value	Reference
IUPAC Name	3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide	[1] [3]
CAS Number	120244-82-8	[1] [3]
Molecular Formula	C ₁₆ H ₁₉ ClN ₂ O	[3]
Molecular Weight	290.79 g/mol	[3]

Spectroscopic Data

Comprehensive, publicly available spectroscopic data for **Chlorpheniramine N-oxide** is limited. The following sections summarize the available information and provide expected characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR spectra for **Chlorpheniramine N-oxide** are not widely published. However, a patent for a novel impurity of Chlorpheniramine provides partial ¹H-NMR data.

Table 2.1: ¹H-NMR Spectroscopic Data of **Chlorpheniramine N-oxide**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Tentative Assignment	Reference
2.637 - 2.889	m	2H	-CH ₂ CH ₂ N(CH ₃) ₂	
3.131 - 3.183	s	6H	-N(CH ₃) ₂	
3.223 - 3.313	m	2H	-CH ₂ N(CH ₃) ₂	
4.086 - 4.112	m	1H	CHCH ₂ CH ₂ N(CH ₃) ₂	
Aromatic Protons	Not Reported	8H	Pyridyl and Phenyl rings	

Note: Data obtained in CDCl_3 . Complete assignment and data for aromatic protons were not provided in the cited source.

^{13}C -NMR Data: Publicly available ^{13}C -NMR data for **Chlorpheniramine N-oxide** could not be identified in the searched literature. However, some suppliers of the reference standard claim to provide this data with the product.[4]

Infrared (IR) Spectroscopy

A specific IR spectrum for **Chlorpheniramine N-oxide** is not available in the public domain. However, the key structural change from Chlorpheniramine is the formation of the N-oxide bond. This would be expected to introduce a characteristic absorption band. For comparison, the IR spectrum of the parent compound, Chlorpheniramine, shows characteristic peaks for $\text{C}=\text{O}$ ($\sim 1700 \text{ cm}^{-1}$), C-H stretching ($\sim 2900 \text{ cm}^{-1}$), $\text{C}=\text{N}$ ($\sim 1640 \text{ cm}^{-1}$), $\text{C}=\text{C}$ ($\sim 1600 \text{ cm}^{-1}$), C-O stretching ($\sim 1100 \text{ cm}^{-1}$), and C-H bending ($\sim 880 \text{ cm}^{-1}$).[5]

Table 2.2: Expected IR Absorption Bands for **Chlorpheniramine N-oxide**

Functional Group	Expected Wavenumber (cm ⁻¹)	Notes
N-O Stretch	~950 - 970	Tertiary amine N-oxides typically show a strong absorption band in this region. This would be the most distinguishable feature from the parent compound's spectrum.
C-H (Aromatic)	~3000 - 3100	Stretching vibrations of the pyridyl and phenyl rings.
C-H (Aliphatic)	~2850 - 3000	Stretching vibrations of the ethyl and methyl groups.
C=C, C=N	~1400 - 1600	Aromatic ring stretching vibrations.
C-Cl Stretch	~1015 or ~1090	Characteristic absorption for chlorophenyl group.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **Chlorpheniramine N-oxide**. A key diagnostic fragmentation for N-oxides is the loss of an oxygen atom.

Table 2.3: Mass Spectrometry Data of **Chlorpheniramine N-oxide**

m/z	Ion	Notes	Reference
291	$[M+H]^+$	Protonated molecular ion, confirming the molecular weight of 290.79 Da.	
275	$[M+H - 16]^+$	Expected fragment corresponding to the loss of an oxygen atom (deoxygenation). This is a characteristic fragmentation of N-oxides.	[6]
Various	Other Fragments	Further fragmentation would likely involve cleavage of the ethylamine side chain.	

Note: Expected fragments are italicized.

Experimental Protocols

The following protocols are based on methods described in the scientific literature and patents.

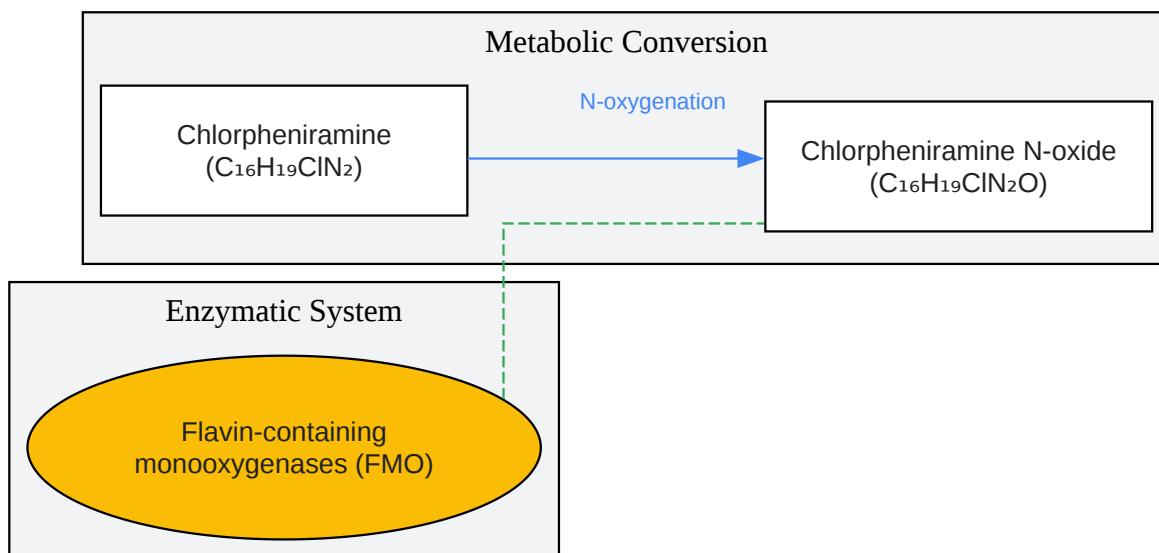
Synthesis of Chlorpheniramine N-oxide

This protocol is adapted from a patented method for the preparation of **Chlorpheniramine N-oxide**.^[7]

- **Dissolution:** Dissolve 20g of Chlorpheniramine in 200ml of dichloromethane in a 500ml single-neck flask with stirring.
- **Cooling:** Cool the solution to -10°C in an appropriate cooling bath.
- **Addition of Base:** Add 14.8g of sodium bicarbonate to the cooled solution.

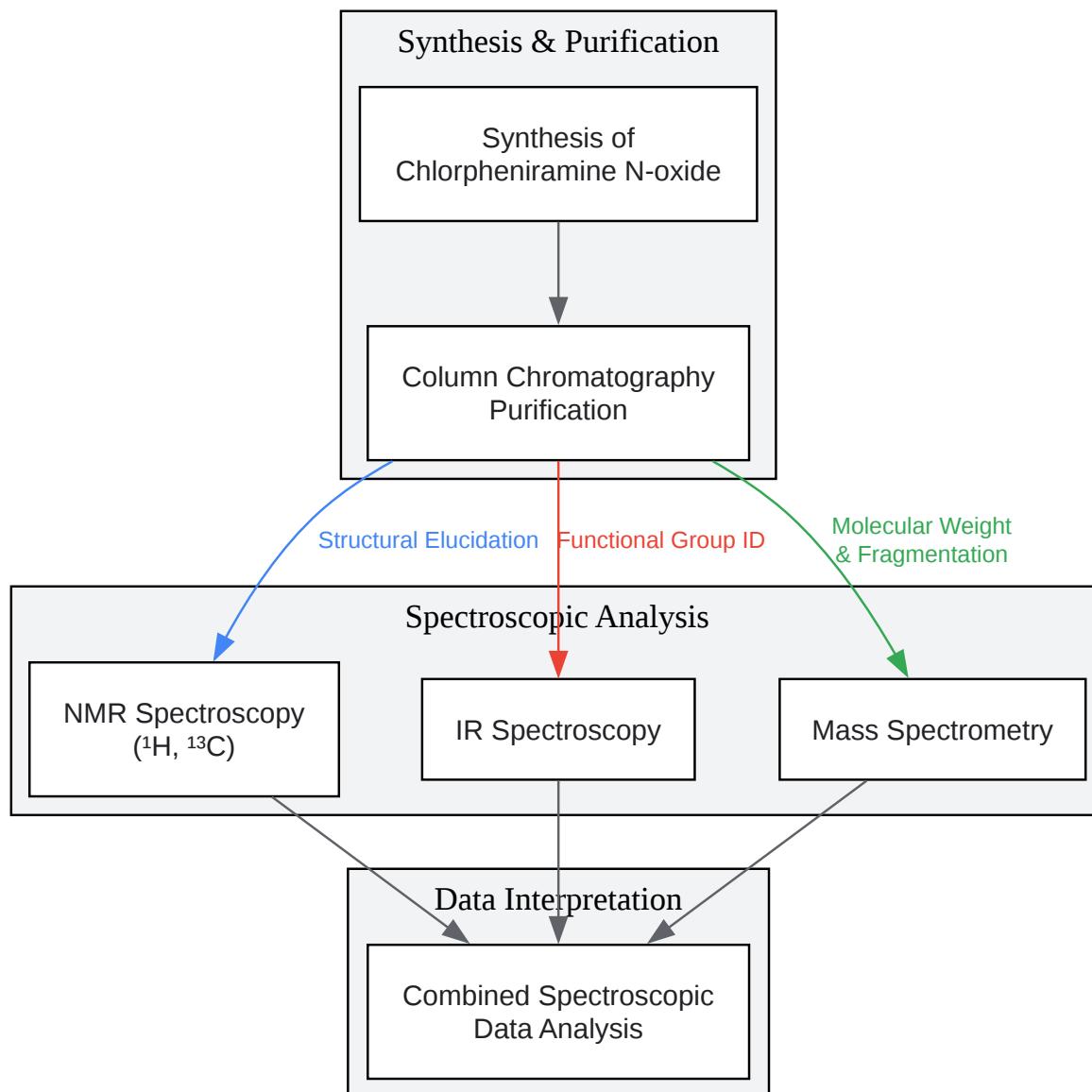
- Oxidation: Add 30.4g of m-chloroperoxybenzoic acid (m-CPBA) in batches while maintaining the temperature at -10°C.
- Reaction: Stir the mixture at -10°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, add 200ml of water and stir for layering. Separate the organic layer.
- Washing: Wash the organic layer with 100ml of saturated saline solution.
- Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
- Purification: Concentrate the dried organic layer to obtain the crude product. Purify the crude product by silica gel column chromatography (200-300 mesh silica gel) using an eluent of dichloromethane and methanol (10:1 v/v) to yield the target product.

High-Performance Liquid Chromatography (HPLC) Analysis


This HPLC method is suitable for the detection and quantification of **Chlorpheniramine N-oxide**, often as an impurity in Chlorpheniramine maleate samples.[\[7\]](#)

- Chromatographic Column: Octadecylsilane bonded silica (e.g., Ultimate XDB-C18).
- Mobile Phase: A mixture of 80:20 (v/v) $\text{NH}_4\text{H}_2\text{PO}_4$ solution (pH 3.0) and acetonitrile.
- Flow Rate: 1.0 ml/min.
- Detection Wavelength: 225 nm.
- Injection Volume: 20 μl .
- Column Temperature: 35°C.
- Sample Preparation:
 - Test Solution: Dissolve Chlorpheniramine maleate in the mobile phase.

- Reference Solution: Dissolve **Chlorpheniramine N-oxide** in the mobile phase.


Metabolic Pathway and Experimental Workflow Visualization

The following diagrams illustrate the metabolic formation of **Chlorpheniramine N-oxide** and a general workflow for its spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Chlorpheniramine to **Chlorpheniramine N-oxide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and analysis of **Chlorpheniramine N-oxide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorpheniramine N-oxide | 120244-82-8 | Benchchem [benchchem.com]
- 2. Enantioselective N-oxygenation of chlorpheniramine by the flavin-containing monooxygenase from hog liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorpheniramine N-oxide | C16H19ClN2O | CID 46781011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN111039854A - Novel chlorpheniramine oxide impurity and preparation process thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of Chlorpheniramine N-oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600797#spectroscopic-data-of-chlorpheniramine-n-oxide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com